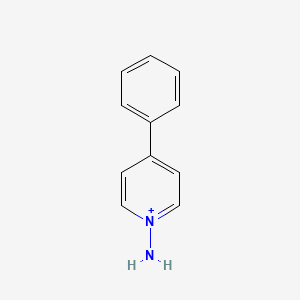

1-Amino-4-phenylpyridin-1-ium

Description

Properties

CAS No. |

10593-74-5 |

|---|---|

Molecular Formula |

C11H11N2+ |

Molecular Weight |

171.22 g/mol |

IUPAC Name |

4-phenylpyridin-1-ium-1-amine |

InChI |

InChI=1S/C11H11N2/c12-13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-9H,12H2/q+1 |

InChI Key |

KFNRIYSDSWTICL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=[N+](C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 4 Phenylpyridin 1 Ium and Its Derivatives

Direct Synthetic Routes to the Core 1-Amino-4-phenylpyridin-1-ium Scaffold

The construction of the fundamental this compound structure relies on the direct N-amination of the 4-phenylpyridine (B135609) precursor. This transformation is a cornerstone for accessing this class of compounds, with various methods developed to achieve efficient amination.

Amination Strategies for Pyridinium (B92312) Rings

The most prevalent strategy for the synthesis of N-aminopyridinium salts is the electrophilic amination of pyridine (B92270) derivatives. nih.gov This involves the reaction of the nitrogen atom of the pyridine ring with a reagent that acts as an "NH2+" equivalent. A variety of aminating agents have been developed for this purpose, each with its own scope and limitations.

Historically, hydroxylamine-O-sulfonic acid (HOSA) has been a widely used reagent for the N-amination of pyridines. nih.govresearchgate.net The reaction of 4-phenylpyridine with HOSA provides a direct route to the this compound salt. A detailed procedure for the synthesis of the parent 1-aminopyridinium iodide from pyridine and HOSA has been published, which can be adapted for substituted pyridines. orgsyn.org For less reactive pyridine derivatives, more potent aminating agents such as mesitylsulfonyl hydroxylamine (B1172632) (MSH) may be required to achieve good yields. nih.gov Another effective reagent reported for this transformation is O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov

The choice of aminating agent and reaction conditions is crucial for the successful synthesis of the target pyridinium salt. The table below summarizes common electrophilic aminating reagents used for the N-amination of pyridines.

| Aminating Reagent | Abbreviation | Typical Conditions | Reference |

| Hydroxylamine-O-sulfonic acid | HOSA | Aqueous solution, heat | nih.govorgsyn.org |

| Mesitylsulfonyl hydroxylamine | MSH | Used for less reactive pyridines | nih.gov |

| O-(2,4-dinitrophenyl)hydroxylamine | DPH | --- | nih.gov |

| O-tosylhydroxylamine | H₂NOTs | --- | nih.gov |

It is important to note that while the Chichibabin reaction is a classic method for aminating pyridines, it typically introduces the amino group onto the carbon skeleton of the ring (at the 2- or 4-position) rather than on the nitrogen atom, and thus is not a direct route to N-aminopyridinium salts. youtube.com

Precursor Design and Selection for N-Amino Pyridinium Salt Formation

The synthesis of this compound fundamentally requires two key precursors: 4-phenylpyridine and an electrophilic aminating agent.

4-Phenylpyridine : This precursor provides the core heterocyclic scaffold. Its synthesis and commercial availability are well-established. For instance, polymers incorporating 4-phenyl-pyridine units have been synthesized, indicating the accessibility of the monomeric precursor. rsc.org

In Situ Generation Techniques for Pyridinium Ylides

Once the this compound salt is formed, it can be readily converted into its corresponding pyridinium ylide. Pyridinium ylides are highly valuable reactive intermediates in organic synthesis. Their generation is typically achieved in situ through the deprotonation of the N-amino group of the parent pyridinium salt using a suitable base. researchgate.netchemrxiv.org

The process involves treating the 1-aminopyridinium salt with a base, which removes a proton from the exocyclic amino nitrogen, creating a neutral ylide species with a positive charge on the ring nitrogen and a negative charge on the exocyclic nitrogen. nih.gov This deprotonation renders the ylide highly nucleophilic. chemrxiv.org

Commonly used bases for this transformation include inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as piperidine (B6355638). nih.govorganic-chemistry.org The choice of base and solvent can influence the reactivity and subsequent reaction pathway of the generated ylide. The in situ generation is often preferred as pyridinium ylides can be unstable and are typically used immediately in subsequent reactions. organic-chemistry.orgrsc.orgnih.gov

Functionalization and Derivatization Strategies for this compound

The this compound scaffold is not merely a synthetic target but also a versatile platform for further chemical modification. Derivatization can occur at several positions, including the pyridine ring, the exocyclic amino group, and the ylide carbon upon deprotonation.

Regioselective Functionalization of the Pyridinium Ring System

Introducing new functional groups onto the pyridinium ring of the this compound system in a controlled, regioselective manner is a significant area of research. Modern synthetic methods, particularly those employing photocatalysis, have enabled remarkable control over the position of functionalization.

Visible-light-driven photoredox catalysis has emerged as a powerful tool for the direct and regioselective functionalization of pyridinium derivatives. acs.org By selecting the appropriate photocatalyst and radical source, it is possible to direct functionalization to specific positions on the ring. For example, phosphinoyl radicals have been shown to predominantly add to the C4 position, while carbamoyl (B1232498) radicals selectively functionalize the C2 position of N-alkoxypyridinium salts, a related class of compounds. acs.org This strategy offers a pathway to install diverse functional groups onto the pyridine core under mild conditions.

The inherent substitution of the pyridine ring also plays a crucial role in directing further functionalization. The electronic properties of substituents on the pyridine moiety can influence the efficiency and outcome of reactions, such as in palladium-catalyzed C–H functionalization where 1-aminopyridinium ylides act as directing groups. acs.orgnih.govnih.gov

Modifications at the N-Amino Moiety and Ylide Carbon

The exocyclic nitrogen atom and the corresponding ylide carbon are primary sites for derivatization, allowing for the construction of more complex molecular architectures. rsc.org

Modifications at the N-Amino Moiety: The N-amino group of the pyridinium salt can be readily elaborated through substitution reactions. nih.gov A notable example is the Chan-Lam coupling, where N-arylaminopyridinium salts are synthesized via a copper-catalyzed reaction between an N-aminopyridinium salt and an aryl boronic acid. chemrxiv.org Following N-arylation, the resulting secondary amino group can undergo further reactions, such as N-alkylation. researchgate.netacs.org This sequential N-arylation and N-alkylation provides access to a wide range of secondary aryl alkyl amines after a reductive cleavage step. acs.org Furthermore, a pyridinium-ylide alkylation strategy has been developed to synthesize N,N-disubstituted carbamoyl pyridinium salts, showcasing another route for modification at the nitrogen center. chemrxiv.org

Reactivity of the Ylide Carbon: Upon deprotonation to form the pyridinium ylide, the exocyclic nitrogen, which is formally the "ylide carbon" in terms of its isoelectronic relationship with carbene ylides, becomes a potent nucleophile. chemrxiv.org This nucleophilicity is harnessed in numerous synthetic applications. The ylide can readily participate in substitution chemistry with electrophiles like alkyl halides. chemrxiv.org This reactivity is central to the "self-limiting alkylation" chemistry, where the ylide is alkylated, and the resulting N-alkyl-N-aminopyridinium salt is a much weaker nucleophile, preventing over-alkylation. acs.org The ylide can also act as a C1 synthon in annulation reactions, demonstrating its utility in constructing complex cyclic and spirocyclic systems. rsc.org The kinetics and nucleophilicity of various pyridinium ylides have been studied extensively, providing a quantitative framework for predicting their reactivity with different electrophiles. acs.org

Synthesis of Polyfunctionalized this compound Analogues

The introduction of multiple functional groups onto the this compound scaffold is crucial for tuning its chemical and physical properties. A facile one-pot synthesis for highly substituted pyridinium salts has been developed, which can be adapted for the synthesis of polyfunctionalized this compound analogues. nih.govelsevierpure.comresearchgate.net This method involves the annulation of enamines with alkynes, catalyzed by a synergistic system of Ag₂CO₃ and HNTf₂. nih.govelsevierpure.com The reaction proceeds through a 6-endo-dig cyclization of an in situ generated propargylenamine, followed by protonolysis of the vinyl-silver intermediate. nih.govelsevierpure.com The mild reaction conditions and broad substrate scope make this a versatile approach for generating structurally diverse pyridinium salts. nih.govelsevierpure.com

The general strategy for accessing N-aminopyridinium salts involves three main routes: electrophilic amination of pyridine derivatives, condensation of pyrylium (B1242799) salts with hydrazines, and elaboration of the N-valences of simpler N-aminopyridinium reagents. nih.gov For instance, N-aminopyridinium salts can be synthesized by reacting pyridine derivatives with hydroxylamine reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (MSH). nih.gov The latter is particularly effective for less reactive pyridines. nih.gov

A practical one-pot protocol for the synthesis of N-aryl-N-aminopyridinium salts involves the Chan-Lam coupling of aryl boronic acids with N-aminopyridinium triflate, catalyzed by copper(II) fluoride. chemrxiv.org This method allows for the introduction of a wide range of aryl groups, including those derived from complex molecules like Indomethacin and Thioflavin T. chemrxiv.org

The following table summarizes the synthesis of various polysubstituted pyridinium salts, illustrating the versatility of the methodologies.

| Entry | Carbonyl Substrate | Propargylamine | Product | Catalyst System | Yield (%) |

| 1 | Benzaldehyde | Propargylamine | 2,4-Diphenylpyridinium salt | Ag₂CO₃/HNTf₂ | 95 |

| 2 | 4-Methoxybenzaldehyde | Propargylamine | 2-(4-Methoxyphenyl)-4-phenylpyridinium salt | Ag₂CO₃/HNTf₂ | 92 |

| 3 | 2-Naphthaldehyde | Propargylamine | 2-(Naphthalen-2-yl)-4-phenylpyridinium salt | Ag₂CO₃/HNTf₂ | 88 |

| 4 | Thiophene-2-carbaldehyde | Propargylamine | 4-Phenyl-2-(thiophen-2-yl)pyridinium salt | Ag₂CO₃/HNTf₂ | 85 |

Data adapted from studies on the synthesis of polysubstituted pyridinium salts. nih.govelsevierpure.com

Transition Metal-Catalyzed Approaches to this compound Ylide Formation

N-iminopyridinium ylides are valuable reactive intermediates in organic synthesis. Transition metal catalysis has emerged as a powerful tool for their formation and subsequent functionalization. These ylides can act as monodentate directing groups in C-H functionalization reactions. nih.govnih.gov

Copper-Catalyzed Reactions:

Copper salts, particularly copper(II) acetate, have been effectively used to promote the C-H/N-H coupling of N-aminopyridinium ylides with various nitrogen-containing heterocycles like pyrazoles and imidazoles, as well as sulfonamides. nih.govacs.org These reactions typically proceed in fluorinated alcohol solvents at elevated temperatures. nih.govacs.org Notably, this method represents a significant advancement as it employs a removable monodentate auxiliary for a base metal-promoted C-H/N-H coupling without the need for additional ligands. nih.gov The modification of the pyridine moiety of the ylide, for instance by introducing a 4-tert-butyl group, has been shown to improve reaction yields. nih.gov

Cobalt-Catalyzed Reactions:

Cobalt-catalyzed annulation of sp² C-H bonds with internal alkynes directed by N-iminopyridinium ylides has been reported. nih.govrsc.org In this transformation, the pyridine moiety of the ylide serves as an internal oxidant and is cleaved during the reaction. nih.govrsc.org The [Cp*Co(MeCN)₃][SbF₆]₂ complex is an effective catalyst for these reactions, which are performed in hexafluoroisopropanol. nih.gov This methodology exhibits excellent compatibility with a range of heterocyclic substrates. nih.govrsc.org

Rhodium-Catalyzed Reactions:

Rhodium catalysts, such as Rh₂(esp)₂, are highly efficient in mediating the N-H insertion reactions of rhodium pyridyl carbenes derived from pyridotriazoles. nih.gov While not directly involving pre-formed ylides, this reaction is believed to proceed through an ylide mechanism and offers a route to functionalized picolylamines and imidazo[1,2-a]pyridines. nih.gov

Palladium-Catalyzed Reactions:

Palladium catalysis has been successfully applied to the direct C-H arylation of N-iminopyridinium ylides. acs.org This method allows for the synthesis of 2-arylated pyridinium derivatives in good yields. acs.org The reaction is typically catalyzed by a system of Pd(OAc)₂ and a bulky phosphine (B1218219) ligand like tri-tert-butylphosphine. acs.org This approach has been utilized in the synthesis of complex molecules like (±)-anabasine. acs.org

The following table provides an overview of transition metal-catalyzed reactions involving N-iminopyridinium ylides.

| Catalyst | Reaction Type | Substrates | Key Features |

| Cu(OAc)₂ | C-H/N-H Coupling | N-aminopyridinium ylides, pyrazoles, imidazoles | Removable monodentate auxiliary, ligand-free. nih.govacs.org |

| [Cp*Co(MeCN)₃][SbF₆]₂ | C-H Annulation | N-iminopyridinium ylides, internal alkynes | Pyridine as an internal oxidant, high heterocycle compatibility. nih.govrsc.org |

| Rh₂(esp)₂ | N-H Insertion | Pyridotriazoles, amides, anilines | Proceeds via a proposed ylide mechanism. nih.gov |

| Pd(OAc)₂/t-Bu₃P | C-H Arylation | N-iminopyridinium ylides, aryl bromides | Synthesis of 2-arylated pyridinium derivatives. acs.org |

Reaction Chemistry and Mechanistic Investigations of 1 Amino 4 Phenylpyridin 1 Ium

1,3-Dipolar Cycloaddition Reactions Involving 1-Amino-4-phenylpyridin-1-ium

N-aminopyridinium salts, including this compound, are precursors to N-pyridinium ylides. These ylides are key intermediates in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocyclic rings. The generation of the ylide from the pyridinium (B92312) salt typically involves deprotonation with a base. This ylide can then react with various dipolarophiles.

Cycloaddition with Olefinic and Acetylenic Dipolarophiles

While specific studies detailing the reactions of this compound with olefinic and acetylenic dipolarophiles are not extensively documented in readily available literature, the general reactivity of N-aminopyridinium ylides provides a strong predictive framework. These ylides are expected to react with electron-deficient alkenes and alkynes in a [3+2] cycloaddition manner. The reaction with an alkene would lead to the formation of a tetrahydropyrrolopyridine derivative, while reaction with an alkyne would yield a dihydropyrrolopyridine, which could potentially aromatize to a pyrrolopyridine system.

Heteroatom-Containing Dipolarophiles in Cycloadditions

The scope of 1,3-dipolar cycloadditions involving N-aminopyridinium ylides extends to dipolarophiles containing heteroatoms. For instance, reactions with carbonyls, imines, and nitriles can lead to the formation of oxazolidine, imidazolidine, and triazoline-type ring systems, respectively. The specific reactivity of this compound with such dipolarophiles would depend on the reaction conditions and the nature of the dipolarophile.

Regioselectivity and Stereoselectivity in Cycloaddition Processes

The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the pyridinium ylide and the dipolarophile. In many cases, the reaction proceeds with a high degree of regioselectivity, favoring the formation of one constitutional isomer over the other. The stereoselectivity of these reactions is also a critical aspect, with the potential to form multiple new stereocenters. The facial selectivity (endo vs. exo) is often influenced by secondary orbital interactions and steric hindrance in the transition state.

Formation of Polycyclic Nitrogen Heterocycles (e.g., Tetrahydroindolizines, Dihydrofurans)

The intramolecular variant of the 1,3-dipolar cycloaddition of N-aminopyridinium ylides provides a powerful strategy for the synthesis of polycyclic nitrogen heterocycles. If the pyridinium salt bears a tethered dipolarophile, intramolecular cycloaddition can lead to the formation of fused ring systems such as tetrahydroindolizines. While the direct synthesis of dihydrofurans from this compound via cycloaddition is less common, related pyridinium salts have been utilized in cascade reactions to produce highly substituted dihydrofurans.

Electrophilic and Nucleophilic Reactivity Profiles of this compound

The this compound cation possesses a dual reactivity profile, capable of acting as both an electrophile and, upon deprotonation to the ylide, a nucleophile.

Electrophilic Attack on the Pyridinium Ring System

The pyridinium ring in this compound is electron-deficient and therefore susceptible to nucleophilic attack. The positions ortho and para to the positively charged nitrogen are the most activated towards nucleophiles. The presence of the phenyl group at the 4-position can influence the regioselectivity of such attacks. Nucleophilic aromatic substitution (SNAr) reactions can occur if a suitable leaving group is present on the ring, though this is less common for simple phenyl-substituted pyridiniums. More typically, nucleophiles can add to the ring, leading to the formation of dihydropyridine (B1217469) derivatives.

Nucleophilic Additions and Substitutions Involving the Ylide Moiety

The deprotonation of this compound at the exocyclic nitrogen generates a highly reactive N-iminopyridinium ylide. This ylide is a powerful nucleophile and participates in a range of nucleophilic addition and substitution reactions. nih.gov The ylide carbon, bearing a partial negative charge, readily attacks electrophilic centers. youtube.com

One of the fundamental reactions of pyridinium ylides is their addition to carbonyl compounds. csbsju.edu While the Wittig reaction, involving phosphorus ylides, leads to alkenes, the reaction of N-aminopyridinium ylides with aldehydes and ketones can proceed through different pathways. libretexts.orglibretexts.orgopenstax.org The initial step is the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. libretexts.org The fate of this intermediate depends on the reaction conditions and the nature of the substituents.

N-aminopyridinium ylides are also capable of acting as nucleophiles in substitution reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) with suitable heteroaryl halides, demonstrating their utility in the formation of C-N bonds. nih.gov Furthermore, these ylides can serve as monodentate directing groups in transition metal-catalyzed reactions, such as copper-promoted C-H/N-H coupling of sp² C-H bonds with various nitrogen-containing nucleophiles like pyrazoles and imidazoles. acs.org

Below is a table summarizing the types of nucleophilic reactions involving N-aminopyridinium ylides:

| Reaction Type | Electrophile | Product Type | Ref. |

| Nucleophilic Addition | Aldehydes, Ketones | Betaine intermediates, potentially leading to epoxides or other products | csbsju.edu |

| Nucleophilic Aromatic Substitution | Heteroaryl Halides | N-Substituted heteroarylamines | nih.gov |

| Directed C-H Functionalization | Various (in presence of metal catalyst) | Functionalized arenes and heterocycles | acs.org |

Conjugate Addition Reactions Leading to Enolate Intermediates

N-aminopyridinium ylides are effective nucleophiles in Michael or conjugate addition reactions to electron-deficient alkenes. researchgate.net This reactivity provides a powerful tool for the formation of new carbon-carbon bonds and the synthesis of highly functionalized molecules. The addition of the ylide to an α,β-unsaturated carbonyl compound, for example, generates a resonance-stabilized enolate intermediate.

The general mechanism involves the attack of the nucleophilic ylide on the β-carbon of the Michael acceptor. This step is often reversible, but the resulting enolate can be trapped in several ways. Subsequent protonation of the enolate leads to the 1,4-addition product. Alternatively, the enolate can participate in intramolecular reactions, such as cyclizations, leading to the formation of cyclic structures. A notable example is the cascade Michael addition/elimination process observed in the reaction of pyridinium ylides with annulated 4-oxothiazolidin-5-ylidenes. researchgate.net

The versatility of this reaction is further highlighted in three-component condensation reactions. For instance, the reaction of pyridinium ylides, β-ketonitriles, and aldehydes can proceed via a cascade involving a Knoevenagel condensation, followed by a Michael addition of the ylide, and subsequent intramolecular SN2 cyclization to afford dihydrofuran derivatives. organic-chemistry.org

The following table illustrates the general scheme of a conjugate addition reaction:

| Reactant 1 | Reactant 2 | Intermediate | Final Product Type | Ref. |

| N-Aminopyridinium Ylide | α,β-Unsaturated Carbonyl | Enolate | 1,4-Adduct or Cyclized Product | researchgate.net |

| N-Aminopyridinium Ylide | Electron-Deficient Alkene | Carbanion | Functionalized Alkane | researchgate.net |

Rearrangement Reactions and Fragmentations of this compound Systems

N-aminopyridinium systems can undergo a variety of rearrangement and fragmentation reactions, often triggered by thermal or photochemical stimuli. These transformations can lead to significant structural reorganization and provide access to novel heterocyclic scaffolds.

Thermally and Photochemically Induced Transformations

Photochemical activation of N-aminopyridinium salts has emerged as a powerful method for generating N-centered radicals. nih.gov Upon single electron transfer, typically facilitated by a photoredox catalyst, the N-N bond of the N-aminopyridinium salt cleaves to produce an amidyl radical and pyridine (B92270). acs.org These highly reactive amidyl radicals can then participate in a variety of transformations, including direct C-H amination of arenes and heteroarenes. acs.org

Visible-light-induced single-electron oxidation of N-aminopyridinium ylides can also generate the corresponding radical cations. acs.org These radical cations can undergo previously inaccessible 1,3-cycloaddition reactions with a broad range of alkenes, leading to the ortho-selective aminopyridylation of the alkene. acs.org

Thermally, N-aminopyridinium salts can also undergo transformations. For instance, studies on related n-pyridinebenzopyrylium compounds, which share structural similarities, have shown that thermal evolution of photochemically generated products can lead to novel compounds through intramolecular reactions. unl.ptresearchgate.net While specific thermal rearrangement data for this compound is scarce, the general principles of pyridinium chemistry suggest the possibility of ring-opening and rearrangement pathways at elevated temperatures.

A summary of induced transformations is presented below:

| Stimulus | Reactive Intermediate | Subsequent Reaction | Product Type | Ref. |

| Photoredox Catalysis | Amidyl Radical | C-H Amination | N-Aryl/Heteroaryl Amides | acs.org |

| Visible Light (on ylide) | Radical Cation | 1,3-Cycloaddition | Aminopyridylated Alkanes | acs.org |

| Heat (on related systems) | Various | Intramolecular Cyclization/Rearrangement | Novel Heterocycles | unl.ptresearchgate.net |

Role as Intermediate in Cascade and Domino Reactions

The diverse reactivity of N-aminopyridinium ylides makes them ideal components in cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation. researchgate.net These processes are highly efficient and atom-economical, allowing for the rapid construction of complex molecular frameworks from simple starting materials.

Pyridinium ylides can act as carbon nucleophiles to initiate cascade sequences. acs.org For example, a base-promoted cascade reaction of 3-(1-alkynyl)chromones with pyridinium ylides has been developed to afford novel chromeno[2,3-d]azepine scaffolds. acs.org This tandem process involves a Michael addition, deprotonation, alkyne-allene isomerization, cyclization, and a subsequent 1,2-addition.

Another example is the diastereoselective synthesis of spirocyclopropanyl-pyrazolones through a cascade Michael addition/substitution reaction mediated by pyridinium ylides. acs.org In this reaction, the ylide initiates the cascade by attacking an arylidene-pyrazolone. Three-component reactions, as mentioned earlier, also exemplify the role of pyridinium ylides in cascade processes, leading to the formation of multiple C-C and C-O bonds in one pot. organic-chemistry.org

The following table provides examples of cascade reactions involving pyridinium ylides:

| Reaction Type | Key Steps | Final Product | Ref. |

| Base-Promoted Tandem Reaction | Michael addition, deprotonation, isomerization, cyclization, 1,2-addition | Chromeno[2,3-d]azepines | acs.org |

| [2+1] Annulation | Michael addition, intramolecular substitution | Spirocyclopropanyl-pyrazolones | acs.org |

| Three-Component Condensation | Knoevenagel condensation, Michael addition, intramolecular SN2 cyclization | Dihydrofurans/Pyran-carbonitriles | organic-chemistry.org |

Theoretical and Computational Studies of 1 Amino 4 Phenylpyridin 1 Ium

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Molecular Orbital Theory and Electron Delocalization

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity.

A computational analysis of 1-Amino-4-phenylpyridin-1-ium would likely show that the HOMO is distributed over the phenyl and amino groups, which are electron-rich, while the LUMO is primarily located on the electron-deficient pyridinium (B92312) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Electron delocalization, the dispersion of electron density over several atoms, is a key feature of this compound. The π-systems of the phenyl and pyridinium rings are expected to be in conjugation, allowing for significant electron delocalization across these two rings. The N-amino group also participates in this delocalization. Natural Bond Orbital (NBO) analysis is a computational technique that would quantify these interactions, revealing the extent of charge transfer and the stabilizing effects of hyperconjugation between the different parts of the molecule.

Data on Analogous Systems: Due to the absence of specific published data for this compound, a data table for its molecular orbital energies cannot be provided. However, studies on similar aromatic heterocyclic compounds often report HOMO-LUMO gaps calculated by Density Functional Theory (DFT), typically in the range of 4 to 5 eV, indicating significant electronic stability.

Aromaticity Assessment of the Pyridinium Ring System

The pyridinium ring in this compound is an aromatic system, which confers it significant stability. Aromaticity can be quantified using several computational methods.

One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is a hallmark of aromaticity, indicating a diamagnetic ring current. For the pyridinium ring, a negative NICS value would be expected, confirming its aromatic character.

Another widely used geometric descriptor is the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index evaluates the deviation of bond lengths within the ring from an ideal aromatic system, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. The pyridinium ring in the target compound is expected to have a HOMA value close to 1, though slightly less than that of benzene (B151609) due to the presence of the heteroatom and substituents.

Aromaticity Indices for Aromatic Heterocycles

| Index | Typical Value for Aromatic Pyridine-like Ring | Interpretation |

|---|---|---|

| HOMA | ~0.8 - 0.98 | High degree of aromaticity based on bond lengths. |

| NICS(0) | -5 to -15 ppm | Significant diamagnetic ring current, indicating aromaticity. |

| NICS(1) | -8 to -12 ppm | Aromaticity confirmed at 1 Å above the ring plane. |

Note: These are typical ranges for pyridinium-like systems and not specific calculated values for this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states.

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

DFT is a workhorse of computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. For this compound, DFT could be used to model various potential reactions. For instance, N-aminopyridinium salts are known to act as precursors for N-centered radicals upon single electron transfer. wikipedia.org DFT calculations could elucidate the mechanism of this N-N bond cleavage, identifying the structure of the resulting radical and the pyridinium ylide.

Furthermore, reactions such as electrophilic aromatic substitution on the phenyl ring or nucleophilic attack on the pyridinium ring could be modeled. These calculations would involve locating the transition state structures for each step of the reaction, which are the energy maxima along the reaction coordinate.

Energy Profiles and Kinetic Studies of Key Chemical Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a chemical reaction can be constructed. This profile provides the activation energy, which is essential for understanding the kinetics of the reaction. A lower activation energy implies a faster reaction rate.

For example, in a potential C-H amination reaction where this compound acts as the aminating agent, DFT calculations could provide the energy barriers for the key steps, helping to predict the feasibility and selectivity of the reaction under different conditions. However, without specific experimental or computational studies on this compound, a quantitative energy profile cannot be presented.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function and interactions.

Conformational analysis of this compound would focus on the rotational barrier around the C-C bond connecting the phenyl and pyridinium rings. The key parameter is the torsion angle between the two rings. Due to steric hindrance between the ortho-hydrogens of both rings, a completely planar conformation is likely to be a high-energy transition state. The minimum energy conformation would likely involve a twisted arrangement of the two rings. Computational potential energy surface scans, where the energy is calculated as a function of this torsion angle, would reveal the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of this compound in a solvent, such as water. An MD simulation tracks the movements of all atoms in the system over time, governed by a force field. This would allow for the study of how the cation interacts with solvent molecules, its rotational and translational diffusion, and the flexibility of its structure at a given temperature. Key outputs would include root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize the solvation shell around the cation.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Amino 4 Phenylpyridin 1 Ium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

While NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, specific NMR data for 1-Amino-4-phenylpyridin-1-ium, including detailed proton (¹H) and carbon-¹³ (¹³C) chemical shifts, coupling constants, and advanced 2D NMR correlations (such as COSY, HSQC, and HMBC), are not reported in the available literature. For related pyridinium (B92312) salts, NMR studies are common for confirming structure and investigating dynamic processes. researchgate.netwikipedia.orgrsc.org However, without experimental data for the title compound, a detailed analysis of its stereochemistry and regiochemistry using advanced NMR techniques remains speculative.

X-ray Crystallography for Absolute Structure Determination of this compound Adducts

X-ray crystallography provides unequivocal proof of molecular structure, including absolute configuration. The crystal structure of this compound or its adducts has not been reported in the crystallographic databases. Research on similar pyridinium compounds often employs co-crystallization strategies to obtain crystals suitable for X-ray diffraction, which can help in understanding intermolecular interactions. researchgate.netacs.orgnih.govresearchgate.net In the absence of crystallographic data for this compound, a definitive determination of its three-dimensional structure and packing in the solid state is not possible.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and fragmentation pathways of a compound. While the molecular ion of this compound would be expected, detailed high-resolution mass spectrometry (HRMS) data and tandem mass spectrometry (MS/MS) fragmentation patterns are not available in the public domain. Such data would be invaluable for confirming the elemental composition and for understanding the stability and decomposition pathways of the cation. General principles of mass spectrometry indicate that fragmentation of pyridinium ions can provide structural information. rsc.org

Applications of 1 Amino 4 Phenylpyridin 1 Ium in Synthetic Organic Chemistry and Materials Science

Reagent and Intermediate in Complex Molecule Synthesis

N-aminopyridinium salts and their ylide derivatives are recognized as versatile reagents in organic synthesis. The ylides, in particular, can participate in a variety of transformations, including cycloadditions and rearrangements, to construct complex molecular architectures.

Stereoselective and Enantioselective Synthesis Utilizing Ylide Reactivity

The generation of chiral ylides from N-aminopyridinium precursors is a theoretical strategy for achieving stereoselective and enantioselective reactions. By incorporating a chiral auxiliary or employing a chiral base, it is conceivable that the corresponding ylide of 1-Amino-4-phenylpyridin-1-ium could be used to induce asymmetry in reactions such as epoxidations, aziridinations, or cyclopropanations. However, no published research specifically demonstrates the application of this compound in this context.

Precursor for Nitrogen-Containing Heterocycles and Fused Systems

Pyridinium (B92312) ylides are well-established precursors for the synthesis of various nitrogen-containing heterocyclic and fused ring systems. Through [3+2] and [8π+2] cycloaddition reactions, they can react with a range of dipolarophiles to afford indolizines, pyrazoles, and other important heterocyclic motifs. While the this compound ylide would be expected to undergo similar transformations, specific examples of its use in the synthesis of such systems have not been reported.

Role in Catalysis: Organocatalysis and Metal-Mediated Processes

The catalytic potential of pyridinium salts and their derivatives is an active area of research. They can function as organocatalysts or as ligands in metal-mediated processes.

Ligand Design and Coordination Chemistry Involving Pyridinium Ylides

The nitrogen and the ylidic carbon of a pyridinium ylide can potentially coordinate to metal centers, making them attractive candidates for ligand design. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine (B92270) ring. The phenyl group at the 4-position of this compound would influence the electronic nature of the pyridinium ring and could play a role in the stability and reactivity of any resulting metal complexes. Nevertheless, there is no documented evidence of this compound or its ylide being employed as a ligand in catalytic processes.

Potential in Functional Materials: Optoelectronics and Photonics

Pyridinium derivatives have been investigated for their potential in functional materials due to their electronic and photophysical properties.

Design Principles for Chromophores and Fluorophores

The extended π-system of the 4-phenylpyridinium core suggests that derivatives of this compound could exhibit interesting photophysical properties, potentially serving as chromophores or fluorophores. The amino group and the phenyl substituent could be further functionalized to modulate the absorption and emission characteristics of the molecule. However, no studies have been found that explore the optoelectronic or photonic properties of this specific compound.

Investigation of Non-Linear Optical Properties

A critical review of scientific databases reveals no studies focused on the non-linear optical (NLO) properties of this compound. The investigation of its hyperpolarizability, second-harmonic generation, or other NLO phenomena has not been documented. Therefore, no data tables or detailed research findings on this topic can be provided.

Applications in Supramolecular Chemistry

The role of this compound in the field of supramolecular chemistry is also an undocumented area of research. There is no information available on its use as a guest molecule in host-guest systems, its ability to form self-assembling structures, or its participation in the construction of molecular machines or complex supramolecular architectures.

Future Directions and Emerging Research Avenues for 1 Amino 4 Phenylpyridin 1 Ium Chemistry

Novel Synthetic Approaches and Sustainable Synthesis Methodologies

The development of innovative and environmentally benign methods for the synthesis of 1-Amino-4-phenylpyridin-1-ium and its derivatives is a cornerstone of future research. While traditional methods for creating N-aminopyridinium salts, such as the N-amination of the corresponding pyridine (B92270) or the condensation of pyrylium (B1242799) salts with hydrazine (B178648) derivatives, have been established, the focus is now shifting towards greener and more efficient alternatives. orgsyn.orgnih.gov

Key areas of future development include:

Photocatalytic Synthesis: Leveraging visible-light photoredox catalysis offers a promising avenue for the synthesis of N-aminopyridinium salts under mild conditions. researchgate.net This approach could minimize the use of harsh reagents and high temperatures, aligning with the principles of green chemistry.

Flow Chemistry: Continuous flow synthesis presents a scalable and highly controllable method for the production of pyridinium (B92312) salts. rsc.orgnih.govnih.gov This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and the potential for automated synthesis, which is crucial for industrial applications. orgsyn.orgnih.gov

Biocatalysis: The use of enzymes in the synthesis of aminopyridine derivatives is an emerging field with significant potential for sustainability. mdpi.comnih.gov Biocatalytic methods can offer high stereoselectivity and operate under environmentally friendly conditions, reducing the generation of hazardous waste. nih.gov

Sustainable Solvents and Catalysts: Research into the use of deep eutectic solvents (DESs) and other green solvents for the synthesis of related heterocyclic compounds, such as piperidin-4-one derivatives, suggests a future direction for the synthesis of this compound. researchgate.netrsc.org These solvents are often biodegradable, non-toxic, and can be derived from renewable resources.

| Synthetic Approach | Potential Advantages | Relevant Research Context |

| Photocatalysis | Mild reaction conditions, reduced waste | Generation of N-centered radicals from N-aminopyridinium salts researchgate.net |

| Flow Chemistry | Scalability, precise control, automation | Optimization of pyridinium salt synthesis orgsyn.orgnih.govnih.gov |

| Biocatalysis | High selectivity, green conditions | Synthesis of chiral amine-containing pharmaceuticals mdpi.comnih.gov |

| Green Solvents | Reduced environmental impact, renewable sources | Synthesis of piperidin-4-one derivatives in DESs researchgate.netrsc.org |

Exploration of Unconventional Reactivity Patterns and Chemo-, Regio-, Stereoselective Transformations

The rich reactivity of the pyridinium nucleus, particularly when N-aminated, opens up a vast landscape for exploring novel chemical transformations. Future research will undoubtedly focus on harnessing this reactivity in a highly selective manner to construct complex molecular architectures.

A significant area of interest lies in the dearomatization reactions of pyridinium salts, which transform the planar aromatic ring into a three-dimensional structure. researchgate.netmdpi.comresearchgate.netchemistryviews.org This strategy is powerful for generating molecular complexity and accessing novel scaffolds. The diastereoselective trifunctionalization of pyridinium salts has already been demonstrated, providing a pathway to architecturally crowded fused pentacycles. rsc.org

Furthermore, 1,3-dipolar cycloaddition reactions involving pyridinium ylides, which can be generated from this compound, are a versatile tool for the synthesis of various nitrogen-containing heterocycles, such as indolizines and oxazolidines. nih.govnih.gov The development of chemo-, regio-, and stereoselective versions of these cycloadditions will be a key focus, potentially utilizing chiral catalysts or auxiliaries to control the stereochemical outcome. rsc.orgresearchgate.netnih.govcolab.ws

Future investigations are expected to explore:

Asymmetric Dearomatization: Developing catalytic enantioselective dearomatization reactions of this compound will be a major goal, enabling the synthesis of chiral dihydropyridine (B1217469) and piperidine (B6355638) derivatives.

Multi-component Reactions: Designing novel multi-component reactions that exploit the reactivity of this compound to rapidly build molecular complexity from simple starting materials.

Novel Cycloaddition Pathways: Investigating unprecedented cycloaddition modes beyond the well-established [3+2] pathway to access novel heterocyclic systems. researchgate.net

| Reactivity Pattern | Transformation | Potential Products |

| Dearomatization | Diastereoselective trifunctionalization | Fused pentacycles rsc.org |

| Dearomatization | Asymmetric dearomatization | Chiral dihydropyridines, piperidines mdpi.comresearchgate.netchemistryviews.org |

| Cycloaddition | 1,3-dipolar cycloaddition | Indolizines, oxazolidines nih.govnih.gov |

Integration into Advanced Material Systems for Specific Functional Applications

The inherent charge and aromatic nature of the this compound cation make it an attractive building block for the design of advanced materials. While direct applications are still in their infancy, research on related pyridinium salts provides a roadmap for future exploration.

The incorporation of pyridinium moieties into polymers can lead to the development of poly(ionic liquids) (PILs) with unique properties. nih.gov These materials have potential applications in areas such as:

Electrolytes for Batteries and Fuel Cells: The ionic nature of the pyridinium core could facilitate ion transport.

Gas Separation Membranes: The tunable structure of PILs could be exploited for selective gas permeability.

Biocidal Surfaces: Pyridinium salts are known for their antimicrobial properties, which could be imparted to materials. nih.gov

The phenyl substituent in this compound offers a site for further functionalization, allowing for the tuning of the material's properties. For instance, the introduction of chromophores could lead to the development of novel dyes and photofunctional materials.

Development of High-Throughput Screening Methodologies for Reactivity Discovery

To accelerate the discovery of novel reactions and applications for this compound, the development of high-throughput screening (HTS) methodologies will be crucial. HTS allows for the rapid testing of a large number of reaction conditions, catalysts, and substrates, significantly speeding up the research and development process.

Future efforts in this area will likely involve:

Miniaturized Reaction Platforms: Utilizing microtiter plates or microfluidic devices to perform a large number of reactions in parallel with minimal reagent consumption.

Rapid Analytical Techniques: Employing techniques such as mass spectrometry or fluorescence-based assays for the quick and sensitive analysis of reaction outcomes.

Robotics and Automation: Implementing automated liquid handling and data analysis to increase the efficiency and reproducibility of the screening process.

While specific HTS methods for this compound have not yet been reported, the principles and technologies are well-established in other areas of chemical research and can be readily adapted.

Synergistic Computational-Experimental Approaches for Reaction Design and Optimization

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the understanding and development of new chemical reactions. For this compound, a synergistic approach will be instrumental in predicting its reactivity and guiding experimental design.

Computational studies can provide valuable insights into:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the transition states and intermediates of reactions, providing a deeper understanding of the reaction pathway. researchgate.netnih.gov

Reactivity and Selectivity: Computational models can help predict the chemo-, regio-, and stereoselectivity of reactions, guiding the choice of substrates, reagents, and catalysts to achieve the desired outcome.

Molecular Properties: The electronic and structural properties of this compound and its derivatives can be calculated to predict their behavior in different chemical environments and their suitability for various applications.

The combination of these computational predictions with targeted experimental validation will enable a more rational and efficient approach to exploring the chemistry of this compound, ultimately accelerating the discovery of new reactions and functional materials.

Q & A

Q. What are the recommended synthetic routes for 1-Amino-4-phenylpyridin-1-ium, and how can purity be optimized?

- Methodological Answer : The synthesis of pyridinium derivatives typically involves quaternization of pyridine with alkyl or aryl halides. For this compound, consider reacting 4-aminopyridine with benzyl chloride under inert conditions. Purity optimization can be achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate:hexane). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) . Structural validation should include - and -NMR to confirm quaternization and aromatic substituent positioning .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : -NMR to identify aromatic protons and amine protons (δ 6.5–8.5 ppm), -NMR to confirm pyridinium ring carbons and phenyl substituents.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M] at m/z calculated for CHN).

- IR Spectroscopy : Detect NH stretching (3200–3400 cm) and aromatic C=C vibrations (1450–1600 cm).

Cross-reference spectral data with structurally analogous compounds (e.g., S7L and S8I derivatives) for validation .

Q. How can researchers design controlled experiments to study the stability of this compound under varying pH conditions?

- Methodological Answer : Use a factorial design (pH × temperature × time) to systematically assess stability. Prepare buffer solutions (pH 3–10), incubate the compound at 25°C and 40°C, and sample at intervals (0, 24, 48 hrs). Analyze degradation via UV-Vis spectroscopy (monitor absorbance shifts) and HPLC to quantify intact compound. Include negative controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may arise from differences in assay conditions or impurity profiles. To address this:

- Standardize Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times).

- Purity Verification : Use orthogonal analytical methods (HPLC, LC-MS) to confirm compound integrity.

- Mechanistic Studies : Employ computational docking (e.g., AutoDock Vina) to compare binding affinities across derivatives. Correlate with experimental IC values to identify structure-activity relationships (SARs) .

Q. How can computational modeling guide the design of this compound-based ion channel modulators?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate interactions with target channels (e.g., Kv1.2) to predict binding poses and stability.

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify key functional groups for modification.

- QSAR Models : Train models using bioactivity data from analogs (e.g., 4-aminopyridine derivatives) to predict efficacy .

Q. What experimental frameworks integrate this compound into supramolecular systems for catalytic applications?

- Methodological Answer :

- Host-Guest Chemistry : Screen crown ethers or calixarenes for encapsulation via -NMR titration (monitor chemical shift perturbations).

- Catalytic Assays : Immobilize the compound on mesoporous silica and test catalytic efficiency in model reactions (e.g., Knoevenagel condensation). Compare turnover numbers (TONs) with homogeneous catalysis to assess support effects .

Q. How should researchers address discrepancies in electrochemical data for this compound redox behavior?

- Methodological Answer :

- Controlled Cyclic Voltammetry (CV) : Perform CV under degassed conditions (argon purge) to eliminate oxygen interference. Use a three-electrode system (glassy carbon working electrode) with varying scan rates (10–100 mV/s) to distinguish diffusion-controlled vs. surface processes.

- Spectroelectrochemistry : Couple CV with in-situ UV-Vis to correlate redox events with spectral changes .

Methodological and Theoretical Considerations

Q. What theoretical frameworks are applicable for studying the electronic properties of this compound?

- Methodological Answer : Leverage Density Functional Theory (DFT) to calculate HOMO-LUMO gaps, Mulliken charges, and frontier molecular orbitals. Compare with experimental UV-Vis and electrochemical data to validate computational models. Use conceptual frameworks like Marcus theory for electron-transfer studies .

Q. How can factorial design optimize reaction yields for novel this compound analogs?

- Methodological Answer : Implement a 2 factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). Analyze main effects and interactions using ANOVA. For example, a 2 design (8 experiments) can identify optimal conditions for Suzuki-Miyaura coupling to introduce aryl groups .

Q. What methodologies ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and critical process parameters (CPPs) via risk assessment matrices. Validate scalability using pilot-scale reactors (e.g., 1 L batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.